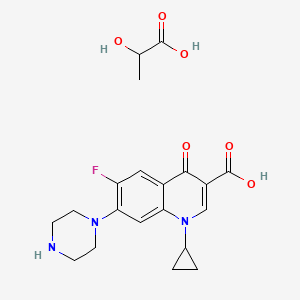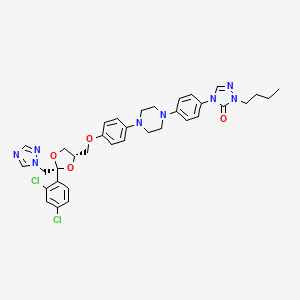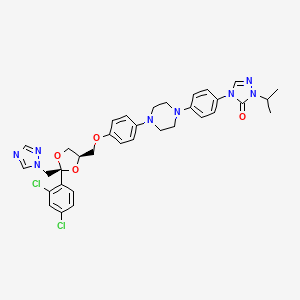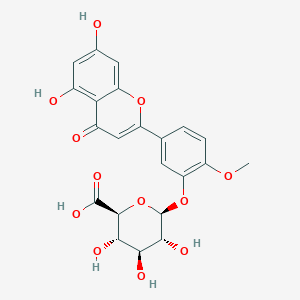
Diosmetin-3-O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diosmetin-3-O-glucuronide is a major metabolite of diosmin, a flavonoid commonly found in citrus fruits and used in various medicinal applications. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties .
科学的研究の応用
Diosmetin-3-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
Target of Action
Diosmetin-3-O-glucuronide is a metabolite of Diosmin , a flavone glycoside derived from hesperidin . Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is known that diosmin, its parent compound, exhibits inhibitory effects on different metabolic enzymes . This suggests that this compound may also interact with these enzymes, leading to its various pharmacological effects.
Biochemical Pathways
Diosmin is converted to Diosmetin in the body, which is subsequently absorbed and esterified into glucuronide conjugates, including this compound . This metabolite may affect various biochemical pathways due to its potential antioxidative, antihyperglycemic, anti-inflammatory, anticancer, and antimicrobial activity .
Pharmacokinetics
After oral administration, Diosmin is rapidly hydrolyzed into its aglycone, Diosmetin, by enzymes from intestinal microflora . The resulting Diosmetin is then absorbed through the intestinal wall and esterified to this compound . This metabolite is the major circulating metabolite found in human plasma and urine . The volume of distribution of Diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .
Result of Action
Given its parent compound diosmin’s known effects, it can be inferred that this compound may have similar effects, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the bioavailability of Diosmin, its parent compound, is reported to be low due to its low water solubility . Therefore, factors that affect the solubility and absorption of this compound could potentially influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Diosmetin-3-O-glucuronide plays a significant role in biochemical reactions. It is the result of the metabolism of diosmetin, where diosmetin is esterified to 3-O-glucuronide
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. After diosmin is hydrolyzed to diosmetin in the intestine, diosmetin is further metabolized to this compound
Metabolic Pathways
This compound is involved in the metabolic pathways of diosmin. Diosmin is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to this compound
準備方法
Synthetic Routes and Reaction Conditions
Diosmetin-3-O-glucuronide is typically synthesized through the enzymatic glucuronidation of diosmetin. The process involves the use of enzymes such as glucuronosyltransferases, which facilitate the attachment of glucuronic acid to diosmetin .
Industrial Production Methods
In industrial settings, this compound can be produced through biotransformation processes using microbial cultures or enzymatic systems. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
Diosmetin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
類似化合物との比較
Similar Compounds
Diosmin: The parent compound of diosmetin-3-O-glucuronide, known for its vascular protective effects.
Hesperidin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a broader spectrum of biological activities, including anticancer effects.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, diosmetin. This modification also contributes to its distinct pharmacokinetic and pharmacodynamic profiles .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVKLJSQQBZTF-SXFAUFNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
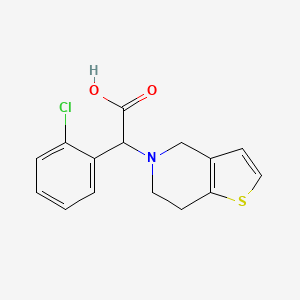
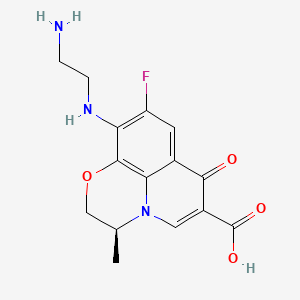
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
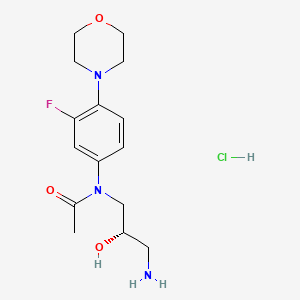
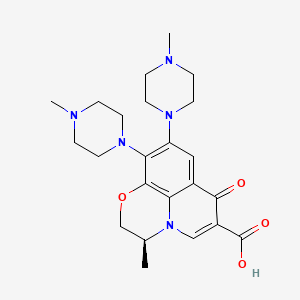
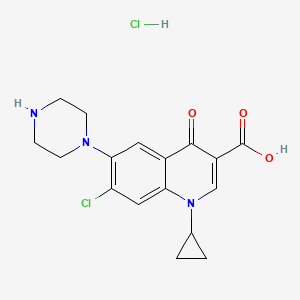
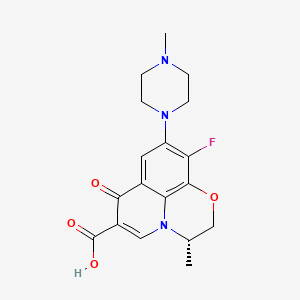

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
